3-Acetoxi-3'-nitrobenzofenona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

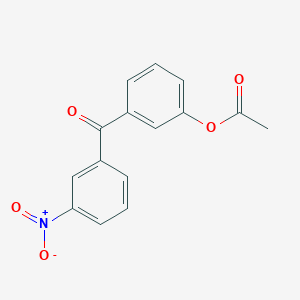

3-Acetoxy-3’-nitrobenzophenone: is an organic compound with the molecular formula C15H11NO5 . It is also known by its systematic name 3-(3-nitrobenzoyl)phenyl acetate . This compound is characterized by the presence of an acetoxy group and a nitro group attached to a benzophenone core. It is used in various chemical research applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

Chemistry: 3-Acetoxy-3’-nitrobenzophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving acetylation and nitration. It can also be used as a probe to investigate the mechanisms of these reactions.

Medicine: 3-Acetoxy-3’-nitrobenzophenone has potential applications in drug development. It has been studied for its anti-inflammatory and analgesic properties, making it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structural features make it valuable in the design of materials with specific properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetoxy-3’-nitrobenzophenone typically involves the acetylation of 3-hydroxybenzophenone followed by nitration. The acetylation can be carried out using acetic anhydride in the presence of a catalyst such as pyridine. The nitration step involves the use of a nitrating agent like nitric acid in the presence of sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods: Industrial production methods for 3-Acetoxy-3’-nitrobenzophenone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3-Acetoxy-3’-nitrobenzophenone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Reduction: The acetoxy group can be hydrolyzed to a hydroxyl group using acidic or basic hydrolysis.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Acidic or basic hydrolysis.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Reduction of the nitro group: 3-Amino-3’-acetoxybenzophenone.

Hydrolysis of the acetoxy group: 3-Hydroxy-3’-nitrobenzophenone.

Substitution reactions: Various substituted benzophenone derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 3-Acetoxy-3’-nitrobenzophenone involves its interaction with biological molecules through its acetoxy and nitro groups. The acetoxy group can undergo hydrolysis to release acetic acid, which can then participate in various biochemical pathways. The nitro group can be reduced to an amino group, which can interact with proteins and enzymes, potentially altering their function.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes involved in acetylation and nitration reactions.

Proteins: The nitro group can form covalent bonds with amino acid residues in proteins, affecting their structure and function.

Comparación Con Compuestos Similares

3-Hydroxy-3’-nitrobenzophenone: Similar structure but with a hydroxyl group instead of an acetoxy group.

3-Acetoxybenzophenone: Lacks the nitro group, making it less reactive in certain chemical reactions.

3-Nitrobenzophenone: Lacks the acetoxy group, affecting its solubility and reactivity.

Uniqueness: 3-Acetoxy-3’-nitrobenzophenone is unique due to the presence of both acetoxy and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.

Actividad Biológica

3-Acetoxy-3'-nitrobenzophenone (CAS number 890099-77-1) is an organic compound characterized by its unique structure, which includes an acetoxy group and a nitro group attached to a benzophenone framework. This compound has garnered attention for its potential biological activities, including mutagenicity, antibacterial effects, and interactions with cellular processes. This article provides a comprehensive overview of its biological activity, supported by relevant studies and data.

Chemical Structure and Properties

The molecular formula of 3-acetoxy-3'-nitrobenzophenone is C15H11N1O5. The presence of the acetoxy and nitro groups enhances its reactivity and may contribute to its biological activity:

| Property | Details |

|---|---|

| Molecular Weight | 273.25 g/mol |

| Functional Groups | Acetoxy (-OCOCH₃), Nitro (-NO₂) |

| Structure | Benzophenone derivative |

Mutagenicity

Research indicates that 3-acetoxy-3'-nitrobenzophenone exhibits mutagenic properties , suggesting that it may interact with DNA or other cellular components in ways that could lead to mutations. Such properties necessitate caution in handling and application, particularly in pharmacological contexts .

Antibacterial Activity

Initial studies suggest that this compound may possess antibacterial properties. However, specific studies are required to confirm these effects. The structure of 3-acetoxy-3'-nitrobenzophenone indicates potential interactions with bacterial cell membranes or metabolic pathways, which warrants further investigation .

Case Studies and Research Findings

- Synthesis and Characterization : A study focused on the synthesis of 3-acetoxy-3'-nitrobenzophenone highlighted its role as an intermediate in the production of other chemical compounds. The synthesis typically involves multiple steps, indicating its complexity and potential for diverse applications.

- Comparative Studies : Comparative analyses with structurally similar compounds (e.g., 3-nitroacetophenone) have been conducted to evaluate the unique properties of 3-acetoxy-3'-nitrobenzophenone. These studies suggest that the combination of acetoxy and nitro groups may enhance its biological activity compared to simpler analogs.

Potential Applications

The unique properties of 3-acetoxy-3'-nitrobenzophenone suggest various potential applications:

- Pharmaceuticals : Due to its mutagenic and antibacterial properties, it may be explored as a lead compound for developing new drugs.

- Chemical Intermediates : Its role in synthesizing other compounds highlights its importance in organic chemistry and materials science.

Propiedades

IUPAC Name |

[3-(3-nitrobenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO5/c1-10(17)21-14-7-3-5-12(9-14)15(18)11-4-2-6-13(8-11)16(19)20/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKADISCKFRTPAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641642 |

Source

|

| Record name | 3-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890099-77-1 |

Source

|

| Record name | 3-(3-Nitrobenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.